molecular formula C18H15Cl2F2N3O B602336 Benzovindiflupyr CAS No. 1072957-71-1

Benzovindiflupyr

Cat. No. B602336
Key on ui cas rn: 1072957-71-1
M. Wt: 398.2 g/mol
InChI Key: CCCGEKHKTPTUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524915B2

Procedure details

A 20 ml screw-cap vial was filled with the following solids: CuO (0.05 mmol, 4.0 mg), anhydrous CuCl2 (0.05 mmol, 6.7 mg), K2CO3 (2.0 mmol, 277 mg), 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amide (1.1 mmol, 193 mg) and 5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene (1.0 mmol, 304 mg). A magnetic stir bar was added, and the open vial was gently flushed with N2. Dioxane (2 mL) was added, followed by N,N′-dimethylethylenediamine (0.45 mmol, 48 μl). The vial was sealed and placed into a preheated screening block at 130° C. Conversion was complete after 24 hours. The yield (HPLC-analysis) of the compound of formula I was 70%.
[Compound]
Name
CuO
Quantity
4 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
277 mg
Type
reactant
Reaction Step Three
Quantity
193 mg
Type
reactant
Reaction Step Four
Name
5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene
Quantity
304 mg
Type
reactant
Reaction Step Five
Quantity
48 μL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[F:7][CH:8]([F:18])[C:9]1[C:13]([C:14]([NH2:16])=[O:15])=[CH:12][N:11]([CH3:17])[N:10]=1.Br[C:20]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:21]=1[CH:22]1[C:30](=[C:31]([Cl:33])[Cl:32])[CH:25]2[CH2:24][CH2:23]1.CNCCNC>>[Cl:32][C:31]([Cl:33])=[C:30]1[CH:22]2[C:21]3[C:26]([CH:25]1[CH2:24][CH2:23]2)=[CH:27][CH:28]=[CH:29][C:20]=3[NH:16][C:14]([C:13]1[C:9]([CH:8]([F:7])[F:18])=[N:10][N:11]([CH3:17])[CH:12]=1)=[O:15] |f:0.1.2|

Inputs

Step One
Name
CuO
Quantity
4 mg
Type
reactant
Smiles
Step Two
Name
CuCl2
Quantity
6.7 mg
Type
reactant
Smiles
Step Three
Name
Quantity
277 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
193 mg
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)N)C)F
Step Five
Name
5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene
Quantity
304 mg
Type
reactant
Smiles
BrC1=C2C3CCC(C2=CC=C1)C3=C(Cl)Cl
Step Six
Name
Quantity
48 μL
Type
reactant
Smiles
CNCCNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20 ml screw-cap vial
ADDITION
Type
ADDITION
Details
was filled with the following solids
ADDITION
Type
ADDITION
Details
A magnetic stir bar was added
CUSTOM
Type
CUSTOM
Details
the open vial was gently flushed with N2
ADDITION
Type
ADDITION
Details
Dioxane (2 mL) was added
CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
placed into a preheated screening block at 130° C
CUSTOM
Type
CUSTOM
Details
The yield (HPLC-analysis) of the compound of formula I

Outcomes

Product
Details
Reaction Time
24 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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